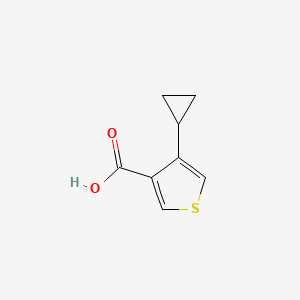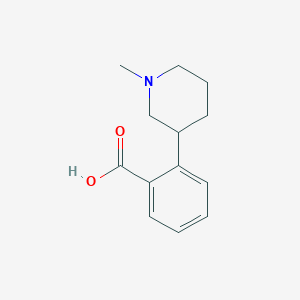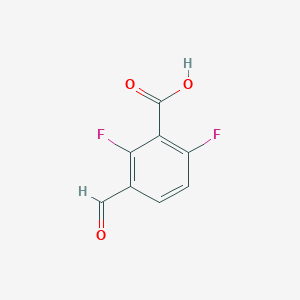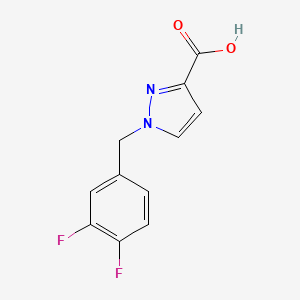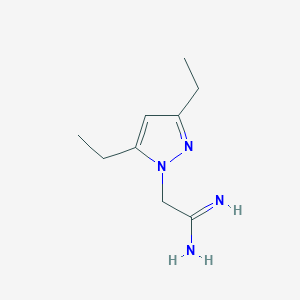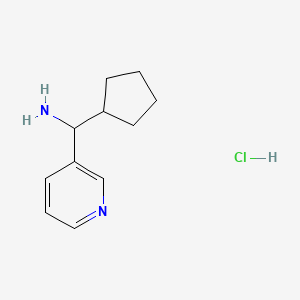
Cyclopentyl(pyridin-3-yl)methanamine hydrochloride
Vue d'ensemble
Description
Cyclopentyl(pyridin-3-yl)methanamine hydrochloride, also known as CPMH, is an organic compound that has been used in various scientific experiments and research. CPMH is a chiral amine that has been used in the synthesis of various compounds, as well as in the study of certain biochemical and physiological effects.
Applications De Recherche Scientifique
Catalysis and Polymerization
Palladium(II) complexes containing N-cyclopentyl substituted ligands, similar to Cyclopentyl(pyridin-3-yl)methanamine, have shown high catalytic activity for the polymerization of methyl methacrylate (MMA), indicating potential in materials science for creating polymers with specific properties (Sung-Hoon Kim et al., 2014). The specific geometry of these complexes, involving distorted square planar arrangements, plays a crucial role in their catalytic efficiency and the syndiotacticity of the resulting polymers.
Anticonvulsant Agents
Research into heterocyclic Schiff bases of 3-aminomethyl pyridine has identified several compounds with significant anticonvulsant activity. These compounds, synthesized through condensation reactions with various aldehydes/ketones, have been tested and found effective in seizures protection at specific doses in animal models, highlighting their potential in pharmacology for the development of new treatments (S. Pandey & R. Srivastava, 2011).
Metal Complex Synthesis and Characterization
The synthesis of unsymmetrical NCN′ and PCN pincer palladacycles involving pyridinylphenylmethanamine derivatives has been explored, with studies showing these compounds' good activity and selectivity in catalytic applications. These findings contribute to the field of organometallic chemistry, offering insights into the design of catalysts for various chemical transformations (Gavin W. Roffe et al., 2016).
Photochemical and Photophysical Properties
Iron(III) complexes involving N,N-bis(pyridin-2-yl)methylamine derivatives have been synthesized and studied for their photocytotoxic properties, presenting a novel approach to cancer treatment through light-activated drugs. These complexes show significant potential for selective cellular uptake and phototoxicity under red light, opening new avenues for photodynamic therapy (Uttara Basu et al., 2014).
Ligand Design and Complexation
Research into the design and synthesis of novel ligands based on pyridin-3-yl)methanamine frameworks for metal complexation has led to the discovery of new compounds with potential applications in coordination chemistry and catalysis. For example, the ambient-temperature synthesis of novel pyrazolyl-pyridin-2-yl)methanamine derivatives highlights the versatility of these ligands in forming metal complexes with unique properties (Diana Becerra et al., 2021).
Safety and Hazards
The safety information for cyclopentyl (pyridin-2-yl)methanamine, a similar compound, includes hazard statements such as H302, H315, H318, H335, and precautionary statements like P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . Please refer to the material safety data sheet (MSDS) for the specific compound for comprehensive safety information.
Propriétés
IUPAC Name |
cyclopentyl(pyridin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c12-11(9-4-1-2-5-9)10-6-3-7-13-8-10;/h3,6-9,11H,1-2,4-5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQARQKIFDNDIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CN=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(pyridin-3-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



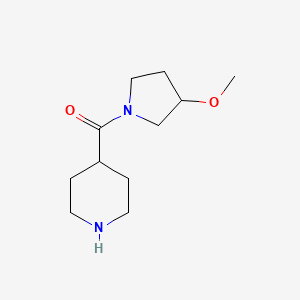
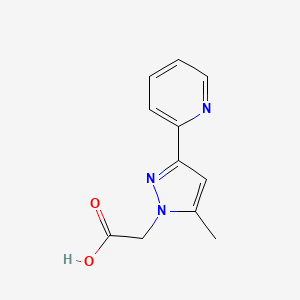
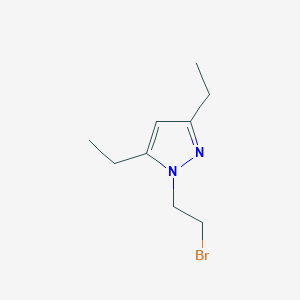
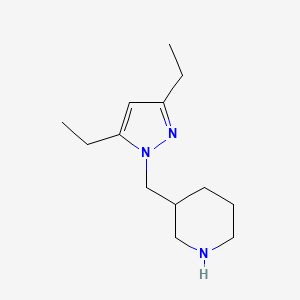

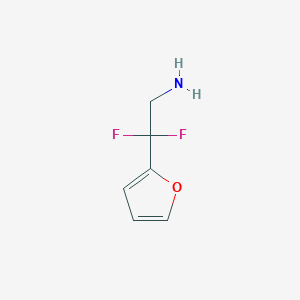
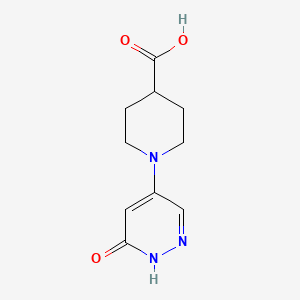
![2-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1471931.png)
